CP-91149
Overview
Description
CP-91149 is a selective inhibitor of glycogen phosphorylase, an enzyme that plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate . This compound has shown significant potential in the treatment of type 2 diabetes by inhibiting glycogen phosphorylase and thereby reducing blood glucose levels .
Scientific Research Applications
CP-91149 has a wide range of applications in scientific research, including:
Mechanism of Action
Target of Action
CP-91149, also known as 1H-Indole-2-carboxamide, 5-chloro-N-((1S,2R)-3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl)-, is a selective inhibitor of glycogen phosphorylase (GP) . GP is a key enzyme in the glycogenolysis pathway, catalyzing the phosphorolytic cleavage of the glycosidic linkages of glycogen by releasing glucose-1-phosphate from the terminal alpha-1, 4-glycosidic bond .
Mode of Action
This compound interacts with its target, GP, by decreasing its activity. It achieves this by converting the phosphorylated AMP-independent α form into the dephosphorylated AMP-dependent b form and inhibiting GP α activity and AMP-mediated GP b activation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glycogenolysis pathway. This action on the glycogenolysis pathway has implications for glucose metabolism and has potential for Type II (insulin-dependent) diabetes study .
Result of Action
The primary result of this compound’s action is an increase in glycogen synthesis. In vitro studies have shown that this compound treatment decreases muscle GP activity and causes glycogen accumulation in A549 cells . A significant increase in glycogen accumulation was detected at 10 μM of this compound as compared with untreated cells with a maximal glycogen accumulation at 30 μM .
Action Environment
The effect of this compound can be influenced by the concentration of glucose. For instance, the IC50 value of this compound decreased when the concentration of glucose increased . This suggests that the efficacy of this compound may be influenced by the glucose levels in the environment.
Biochemical Analysis
Biochemical Properties
CP-91149 interacts with the enzyme glycogen phosphorylase, inhibiting its activity . In vitro studies have shown that this compound treatment decreases muscle GP activity by converting the phosphorylated AMP-independent α form into the dephosphorylated AMP-dependent b form and inhibiting GP α activity and AMP-mediated GP b activation . This interaction with the enzyme results in the promotion of glycogen resynthesis, but not its overaccumulation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, in primary human hepatocytes and isolated rat hepatocytes, this compound treatment inhibits glucagon-stimulated glycogenolysis . In A549 cells, this compound inhibits brain GP and causes glycogen accumulation . It also promotes the conversion of GP a into GP b, according to the α model proposed in hepatocytes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the enzyme glycogen phosphorylase, leading to the inhibition of the enzyme’s activity . This inhibition results in the promotion of glycogen resynthesis and the prevention of its overaccumulation . The effect of this compound on the IC50 value was also investigated, which decreased when the concentration of glucose increased .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, a significant increase in glycogen accumulation was detected at 10 μM of this compound as compared with untreated cells with a maximal glycogen accumulation at 30 μM . Intracellular glycogen content decreased at 50 μM this compound, perhaps explained by additional pharmacological effects of the drug .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in diabetic ob/ob mice, treatment with 25-50 mg/kg this compound rapidly lowers blood glucose, but does not change blood glucose levels in non-diabetic mice .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycogenolysis, where it inhibits the enzyme glycogen phosphorylase, thereby controlling the rate-limiting step in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP-91149 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Chlorination: The chlorination of the indole ring is achieved using reagents like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
CP-91149 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloro group on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical and biological studies .
Comparison with Similar Compounds
Similar Compounds
Caffeine: A less potent inhibitor of glycogen phosphorylase with an IC50 value of 26 μM compared to CP-91149’s 0.13 μM.
Ellagic Acid: A polyphenol that also inhibits glycogen phosphorylase but with lower potency.
Uniqueness
This compound stands out due to its high selectivity and potency as a glycogen phosphorylase inhibitor. Its ability to significantly lower blood glucose levels without causing hypoglycemia in non-diabetic subjects makes it a promising candidate for the treatment of type 2 diabetes .
Properties
IUPAC Name |
5-chloro-N-[(2S,3R)-4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-25(2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINJNZFCMLSBCI-PKOBYXMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171897 | |
Record name | CP-91149 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186392-40-5 | |
Record name | CP-91149 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-91149 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 186392-40-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CP-91149 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8EV00W45A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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